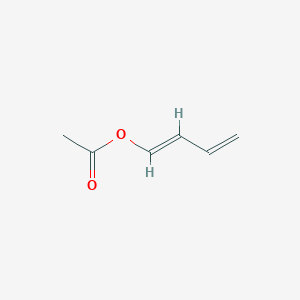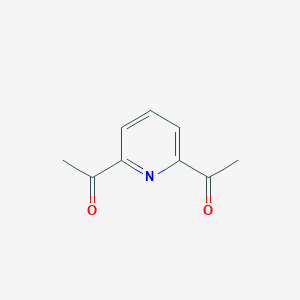![molecular formula C16H24 B075411 Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 1448-74-4](/img/structure/B75411.png)
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as 'Cryptophane' and is a cage-like molecule that can encapsulate guest molecules. Cryptophanes have been extensively studied due to their potential applications in various fields, including drug delivery, imaging, and sensing.
作用机制
The mechanism of action of Cryptophanes is based on their ability to encapsulate guest molecules. The cage-like structure of Cryptophanes allows them to selectively bind to specific guest molecules. This binding can occur through various interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.
生化和生理效应
Cryptophanes have been shown to have minimal biochemical and physiological effects. Studies have shown that Cryptophanes are non-toxic and do not cause any adverse effects in biological systems.
实验室实验的优点和局限性
One of the main advantages of Cryptophanes is their ability to encapsulate guest molecules. This property makes Cryptophanes an excellent tool for studying various biological processes. However, the synthesis of Cryptophanes is a complex process, which can limit their use in some lab experiments.
List of
未来方向
1. Development of new Cryptophane derivatives with improved properties.
2. Investigation of the potential applications of Cryptophanes in drug delivery.
3. Development of Cryptophane-based sensors for detecting specific molecules in biological samples.
4. Development of Cryptophane-based contrast agents for MRI.
5. Investigation of the potential applications of Cryptophanes in catalysis.
6. Investigation of the potential applications of Cryptophanes in nanotechnology.
7. Development of Cryptophane-based materials for various applications.
8. Investigation of the potential applications of Cryptophanes in environmental remediation.
9. Investigation of the potential applications of Cryptophanes in energy storage.
10. Investigation of the potential applications of Cryptophanes in agriculture.
Conclusion:
In conclusion, Cryptophanes are a unique class of molecules that have gained significant attention in the scientific community due to their potential applications in various fields. The synthesis of Cryptophanes is a complex process, but their ability to encapsulate guest molecules makes them an excellent tool for studying various biological processes. Cryptophanes have minimal biochemical and physiological effects and have potential applications in drug delivery, imaging, and sensing. The future directions for Cryptophanes are vast, and further research is needed to fully explore their potential applications.
合成方法
The synthesis of Cryptophane is a complex process that involves several steps. The most commonly used method for synthesizing Cryptophane involves the reaction of a bicyclo[2.2.2]oct-7-ene derivative with an aldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a cage-like structure that encapsulates the guest molecule.
科学研究应用
Cryptophanes have been extensively studied for their potential applications in various fields. One of the most promising applications of Cryptophanes is in the field of drug delivery. Cryptophanes can encapsulate drug molecules, which can then be delivered to specific target sites in the body. This targeted drug delivery system can reduce the side effects associated with conventional drug delivery methods.
Cryptophanes also have potential applications in imaging and sensing. Cryptophanes can be used as contrast agents in magnetic resonance imaging (MRI) and as sensors for detecting specific molecules in biological samples.
属性
CAS 编号 |
1448-74-4 |
|---|---|
产品名称 |
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- |
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7,8-octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
InChI |
InChI=1S/C16H24/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-8H3 |
InChI 键 |
MDRPLQOFHRSPDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
规范 SMILES |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
其他 CAS 编号 |
1448-74-4 |
同义词 |
1,2,3,4,5,6,7,8-Octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



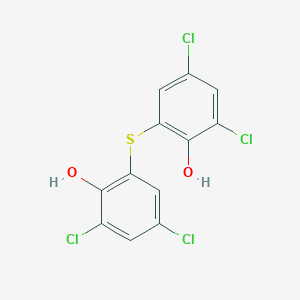
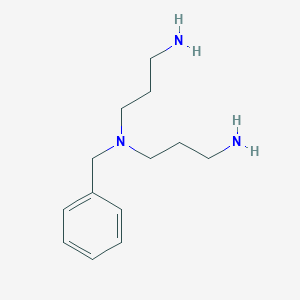
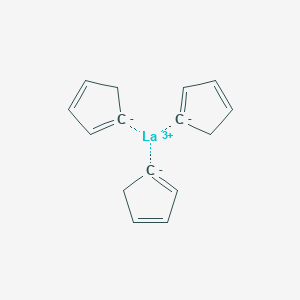
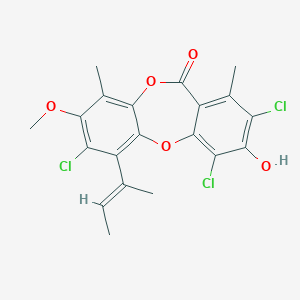
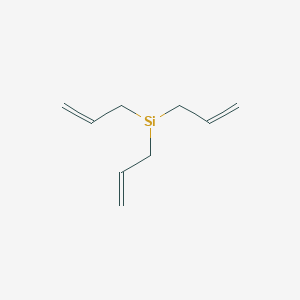
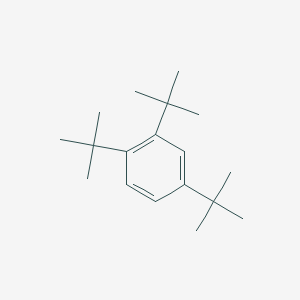
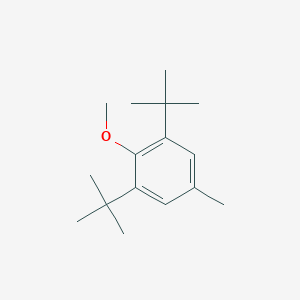
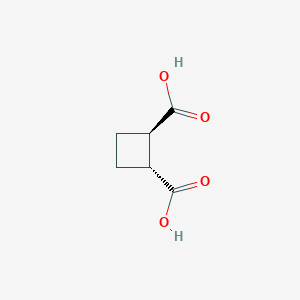
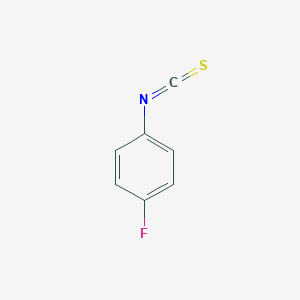
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

